2-(4-chlorophenoxy)-N-(3-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)propyl)acetamide
Description
This compound is a pyridazinone-based acetamide derivative characterized by a 4-chlorophenoxy group, a p-tolyl-substituted pyridazinone core, and a propyl linker connecting the acetamide moiety. The 4-chlorophenoxy group is a common pharmacophore in antitumor agents, enhancing lipophilicity and target binding, while the pyridazinone core may contribute to interactions with enzymes or receptors involved in cellular proliferation .
Properties
IUPAC Name |
2-(4-chlorophenoxy)-N-[3-[3-(4-methylphenyl)-6-oxopyridazin-1-yl]propyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22ClN3O3/c1-16-3-5-17(6-4-16)20-11-12-22(28)26(25-20)14-2-13-24-21(27)15-29-19-9-7-18(23)8-10-19/h3-12H,2,13-15H2,1H3,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBXWHXQRNRMFID-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CCCNC(=O)COC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22ClN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound’s closest structural analogues include derivatives from the pyridazinone, pyrazole, and indoline families. Key comparisons are outlined below:
Key Findings from Comparative Studies
Activity Against Cancer Pathways: The patent EP3649478 describes pyridazinone-acetamide derivatives as potent ATF4 inhibitors, with IC₅₀ values in the nanomolar range for certain analogues . In contrast, indoline-based analogues (e.g., Compound 54) exhibit autophagy inhibition via mTOR pathway modulation, highlighting divergent biological targets despite shared chlorophenyl motifs .
Physicochemical Properties: The 4-chlorophenoxy group in the target compound increases logP (predicted ~3.5), aligning with analogues in EP3649478, which show optimal blood-brain barrier penetration for CNS-related cancers . Pyrazole-based antimalarial agents (e.g., from J. Chem. Pharm. Res.) prioritize solubility over lipophilicity, utilizing morpholino and methylthio groups for aqueous stability .
Synthetic Challenges: The pyridazinone core requires precise oxidation and cyclization steps, contrasting with pyrazole derivatives synthesized via Schiff base condensations (e.g., antimalarial compounds in ) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
